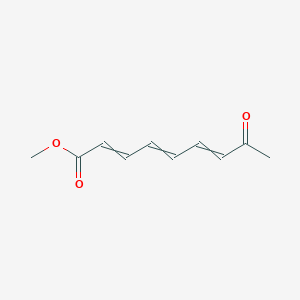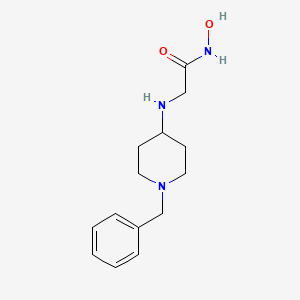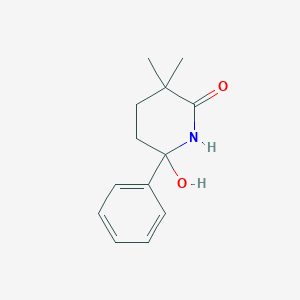
2-(4-Hydrazinylphenyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydrazinylphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring The presence of the hydrazinyl group at the 4-position of the phenyl ring imparts unique chemical and biological properties to this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinylphenyl)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium dithionite or iron powder to convert the nitro group to a hydrazinyl group. The reaction mixture is heated under reflux in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydrazinylphenyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydrazinylphenyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and polymer stabilizers.
Wirkmechanismus
The mechanism of action of 2-(4-Hydrazinylphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and coordination complexes with various biomolecules, influencing their reactivity and function. In cancer research, the compound is believed to inhibit cell proliferation and induce apoptosis by targeting specific signaling pathways involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4’-Hydrazinylphenyl)-4H-1,2,4-Triazole: Another hydrazinyl-substituted heterocyclic compound with similar biological activities.
2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine: A triazine derivative with multiple hydrazinyl groups, used in the synthesis of covalent organic frameworks.
Uniqueness
2-(4-Hydrazinylphenyl)-1,3-benzothiazole is unique due to its benzothiazole core structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
909568-42-9 |
|---|---|
Molekularformel |
C13H11N3S |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
[4-(1,3-benzothiazol-2-yl)phenyl]hydrazine |
InChI |
InChI=1S/C13H11N3S/c14-16-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)17-13/h1-8,16H,14H2 |
InChI-Schlüssel |
ZVHOYFQNQJLWCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
![Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-](/img/structure/B14196787.png)

![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)


![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)


![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)
